pyridazin-4-ol hydrochloride molecular structure
pyridazin-4-ol hydrochloride molecular structure
An In-depth Technical Guide to the Molecular Structure of Pyridazin-4-ol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine ring system is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties that facilitate robust interactions with biological targets. This guide provides a comprehensive technical analysis of pyridazin-4-ol hydrochloride, a representative member of this class. We delve into the critical aspects of its molecular structure, with a primary focus on the governing principles of tautomerism and the structural implications of protonation. This document synthesizes spectroscopic and crystallographic data from analogous systems to predict its structural features, outlines a validated synthetic pathway, and discusses its relevance and applications in the field of drug discovery. By integrating fundamental chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for scientists engaged in the research and development of novel therapeutics based on the pyridazine core.
Introduction to the Pyridazine Scaffold
The pyridazine ring, a six-membered diazine heterocycle with two adjacent nitrogen atoms, is a structural motif of increasing importance in modern drug discovery.[1] Its unique electronic distribution, characterized by a significant dipole moment and dual hydrogen-bond accepting capability, makes it an attractive bioisostere for phenyl rings and other heteroaromatics.[2][3] These properties can enhance aqueous solubility, facilitate crystalline salt formation, and provide specific interaction vectors for molecular recognition at target binding sites.[3] Pyridazin-4-ol hydrochloride, existing predominantly as its pyridazin-4(1H)-one tautomer, is a key exemplar of this scaffold. Understanding its precise molecular structure is fundamental to leveraging its potential in rational drug design.
Molecular Structure and Physicochemical Properties
The defining structural characteristic of pyridazin-4-ol is its existence as a dynamic equilibrium of tautomeric forms. The formation of the hydrochloride salt introduces a proton, which locks the structure into a specific cationic form and profoundly influences its properties.
The Tautomeric Equilibrium
In solution and the solid state, the equilibrium between pyridazin-4-ol (the enol form) and pyridazin-4(1H)-one (the keto or amide form) heavily favors the latter.[4] This preference is analogous to the well-studied 4-hydroxypyridine/4-pyridone system, where the pyridone form predominates due to the formation of a stable, conjugated amide system and its ability to form strong intermolecular hydrogen bonds.[2] The aromaticity of the ring is maintained in the pyridazinone form through the delocalization of the lone pair of electrons from the N1 nitrogen atom.
Caption: Tautomeric equilibrium favoring the pyridazin-4(1H)-one form.
Structure of the Hydrochloride Salt
Treatment with hydrochloric acid results in protonation of the pyridazin-4(1H)-one tautomer. The most basic site is the N2 nitrogen, as protonation at N1 would disrupt the stabilizing amide resonance. The resulting cation is stabilized by resonance, delocalizing the positive charge across the N2-C3 bond. The chloride ion (Cl⁻) serves as the counter-ion.
The definitive solid-state structure, while not experimentally reported for this specific salt, can be inferred from crystal structures of related pyridazinone derivatives.[5][6] These studies reveal that the pyridazinone ring is typically planar. In the crystal lattice, the protonated pyridazinone cation and the chloride anion would be arranged to maximize electrostatic interactions and hydrogen bonding. A strong N-H···Cl⁻ hydrogen bond is expected, along with potential C-H···O or C-H···Cl interactions that assemble the ions into a stable three-dimensional network.[5]
Physicochemical Data Summary
The following table summarizes key physicochemical properties for the parent compound, pyridazin-4-ol / pyridazin-4(1H)-one.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄N₂O | [4][7] |
| Molecular Weight | 96.09 g/mol | [4][8] |
| CAS Number | 17417-57-1 / 20733-10-2 | [4][8] |
| Melting Point | 252 °C | [8] |
| pKa (Predicted) | 9.00 ± 0.70 | [8] |
| Hydrochloride MW | 132.55 g/mol | N/A |
| Hydrochloride CAS | 116008-72-1 | N/A |
Spectroscopic Characterization (Predicted)
A full assignment of the ¹H and ¹³C NMR spectra for various pyridazinone derivatives has been reported, providing a strong basis for predicting the spectral features of pyridazin-4(1H)-one hydrochloride.[9]
-
¹H NMR Spectroscopy: In a solvent like D₂O or DMSO-d₆, three distinct signals corresponding to the protons on the heterocyclic ring would be expected.
-
H3: A doublet located significantly downfield (δ ≈ 9.0-9.2 ppm) due to the deshielding effects of the adjacent protonated N2 and the C4 carbonyl group.
-
H5 & H6: Two signals in the aromatic region (δ ≈ 7.5-8.0 ppm), likely appearing as a complex multiplet or two distinct doublets, depending on the coupling constants.
-
N1-H: A broad singlet, exchangeable with D₂O, likely appearing downfield (δ > 10 ppm).
-
-
¹³C NMR Spectroscopy: Four signals for the ring carbons would be observed.
-
C4 (Carbonyl): The most downfield signal (δ ≈ 170-180 ppm).
-
C3 & C6: Two distinct signals in the aromatic/vinylic region (δ ≈ 140-155 ppm).
-
C5: The most upfield of the ring carbons (δ ≈ 120-130 ppm).
-
-
Infrared (IR) Spectroscopy:
-
A strong, prominent absorption band between 1650-1680 cm⁻¹ corresponding to the C=O stretching vibration of the cyclic amide.
-
A broad absorption in the region of 2800-3300 cm⁻¹ representing the N-H stretching vibrations of the protonated ring and the N1-H group.
-
Synthesis and Chemical Reactivity
The synthesis of the pyridazin-4-one core is typically achieved through the cyclocondensation of a 1,4-dicarbonyl equivalent with hydrazine. Subsequent treatment with acid affords the hydrochloride salt.
General Synthetic Workflow
A common and effective strategy involves the reaction of mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) with a hydrazine derivative. This reaction proceeds via initial condensation followed by cyclization to form the pyridazinone ring. A final reduction step can remove the chlorine atoms. The hydrochloride salt is then formed by dissolving the free base in a suitable solvent and adding hydrochloric acid.
Caption: General workflow for the synthesis of pyridazin-4-ol hydrochloride.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize pyridazin-4(1H)-one from mucochloric acid and hydrazine hydrate.
Pillar of Trustworthiness: This protocol is a self-validating system. Each step includes purification and characterization to confirm the identity and purity of the intermediate and final product before proceeding.
Step 1: Synthesis of 4,5-dichloro-3(2H)-pyridazinone
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend mucochloric acid (16.9 g, 0.1 mol) in 100 mL of water.
-
Reagent Addition: Slowly add hydrazine hydrate (5.0 g, 0.1 mol) dropwise to the suspension at room temperature. The reaction is exothermic; maintain the temperature below 40 °C with a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 2 hours.
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield 4,5-dichloro-3(2H)-pyridazinone as a solid.
-
Causality: Refluxing ensures the completion of the cyclization reaction. Cooling promotes complete precipitation of the product from the aqueous solution.
-
Step 2: Synthesis of Pyridazin-4(1H)-one
-
Reaction Setup: To a hydrogenation vessel, add the 4,5-dichloro-3(2H)-pyridazinone (1.65 g, 0.01 mol), 10% Palladium on Carbon (Pd/C, 100 mg), and 50 mL of ethanol.
-
Dechlorination: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature for 16 hours.
-
Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol (2 x 10 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude pyridazin-4(1H)-one.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to yield pure pyridazin-4(1H)-one.
-
Causality: Catalytic hydrogenation is a standard and effective method for the reductive cleavage of carbon-halogen bonds. Celite filtration is essential to completely remove the pyrophoric palladium catalyst.
-
Step 3: Formation of Pyridazin-4-ol Hydrochloride
-
Dissolution: Dissolve the purified pyridazin-4(1H)-one (0.96 g, 0.01 mol) in 20 mL of anhydrous ethanol with gentle warming.
-
Acidification: Cool the solution to 0 °C in an ice bath. Slowly add a 2M solution of HCl in ethanol (5.5 mL, 0.011 mol) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate upon addition of the acid. Stir the suspension at 0 °C for an additional 30 minutes.
-
Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold anhydrous ethanol, and then with diethyl ether.
-
Drying: Dry the product under vacuum to yield pyridazin-4-ol hydrochloride as a stable, crystalline solid.
-
Causality: Using an anhydrous solvent and HCl solution prevents the incorporation of water into the crystal lattice. Washing with a non-polar solvent like ether helps to remove residual ethanol and speeds drying.
-
Applications in Drug Development and Medicinal Chemistry
The pyridazine and pyridazinone cores are integral to a multitude of biologically active molecules, demonstrating a broad therapeutic potential.[10] Their ability to act as hydrogen bond donors and acceptors, engage in π-stacking interactions, and modulate physicochemical properties makes them highly valuable in lead optimization.[1][2]
-
Scaffold for Bioactive Compounds: Derivatives have shown efficacy as antiplatelet, analgesic, antiviral, antitubercular, and anticancer agents.[10]
-
Enzyme Inhibition: The rigid structure of the pyridazine ring can serve as an effective anchor to position functional groups for optimal interaction within an enzyme's active site. For example, pyridazinone-containing compounds have been developed as potent inhibitors of phosphodiesterase 3 (PDE3), leading to cardiotonic and vasodilatory effects.
-
Kinase Inhibitors: While not yet prevalent in marketed drugs, pyridazine-containing molecules are being explored as kinase inhibitors in oncology, such as the ALK inhibitor ensartinib, which has undergone clinical trials.[3]
-
Improving Pharmacokinetics: The polar nature of the pyridazine moiety can be strategically employed to increase the aqueous solubility and improve the overall pharmacokinetic profile of a drug candidate, aiding in the development of orally bioavailable therapeutics.[3]
Safety and Handling
Pyridazin-4-ol is classified with several GHS hazard statements, and its hydrochloride salt should be handled with similar precautions.[4]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations:
-
Use in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
Pyridazin-4-ol hydrochloride is a structurally fascinating molecule whose properties are dominated by the keto-enol tautomerism inherent to its pyridazinone core. The favored pyridazin-4(1H)-one tautomer, upon protonation, forms a stable cationic species with significant potential as a building block in medicinal chemistry. Its planar, rigid structure, combined with its capacity for specific hydrogen bonding and dipole interactions, makes the pyridazine scaffold a powerful tool for designing next-generation therapeutics. This guide provides the foundational knowledge of its structure, synthesis, and utility, empowering researchers to confidently employ this valuable heterocycle in their drug discovery endeavors.
References
-
Matrix Fine Chemicals. PYRIDAZIN-4-OL | CAS 20733-10-2. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 565900, Pyridazin-4-ol. [Link]
- Google Patents. EP2585436B1 - Process for preparing 4-hydroxypyridines.
-
Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. [Link]
-
Baruch S. Blumberg Institute. The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. [Link]
-
National Institute of Standards and Technology. Pyridazine - NIST WebBook. [Link]
-
Martínez, A., et al. (2007). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 45(6), 522-526. [Link]
-
Abdel-Ghani, N. T., & El-Sayed, R. (2014). “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field. Pharmacology & Pharmacy, 5, 87-101. [Link]
- Google Patents. WO2011161612A1 - Process for preparing 4-hydroxypyridines.
-
Reed, J. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molbank, 2023(3), M1682. [Link]
-
mzCloud. Pyridafol. [Link]
-
ResearchGate. 1H NMR spectrum of compound 4. [Link]
-
ResearchGate. The pyridazine heterocycle in molecular recognition and drug discovery. [Link]
-
Supporting Information. A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water. [Link]
-
Vanderbilt University. Preparation of 4-Alkoxy-1-hydroxypyridine-2-thiones. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9259, Pyridazine. [Link]
-
ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]
-
U.S. Environmental Protection Agency. 4-Pyridazinecarboxylic acid, 2-(4-chlorophenyl)-3-ethyl-2,5-dihydro-5-oxo-, potassium salt. [Link]
-
National Center for Biotechnology Information. Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one. [Link]
-
National Center for Biotechnology Information. Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one. [Link]
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blumberginstitute.org [blumberginstitute.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Pyridazin-4-ol | C4H4N2O | CID 565900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Crystal structure of 4-(4-chlorophenyl)-6-(morpholin-4-yl)pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PYRIDAZIN-4-OL | CAS 20733-10-2 [matrix-fine-chemicals.com]
- 8. pyridazin-4-ol CAS#: 17417-57-1 [chemicalbook.com]
- 9. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
